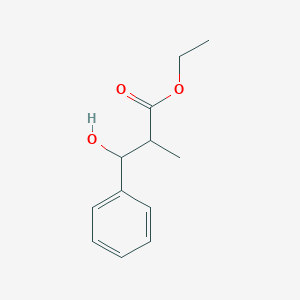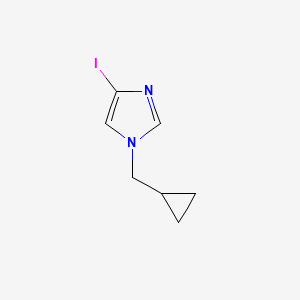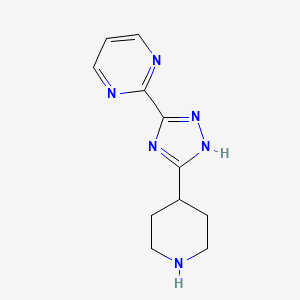
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine is a heterocyclic compound that contains a piperidine ring, a triazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving amidines and β-dicarbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A compound with a similar piperidine ring structure.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a similar pyrimidine ring structure.
Triazole-Pyrimidine Derivatives: Compounds with a similar triazole and pyrimidine ring structure.
Uniqueness
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine is unique due to its specific combination of piperidine, triazole, and pyrimidine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
893424-21-0 |
|---|---|
Molecular Formula |
C11H14N6 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine |
InChI |
InChI=1S/C11H14N6/c1-4-13-10(14-5-1)11-15-9(16-17-11)8-2-6-12-7-3-8/h1,4-5,8,12H,2-3,6-7H2,(H,15,16,17) |
InChI Key |
YSLCBWCBLLEWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


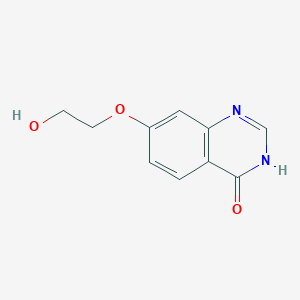
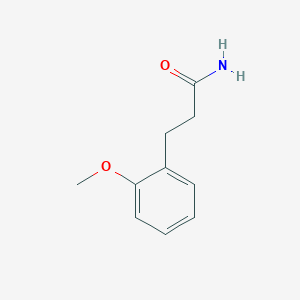
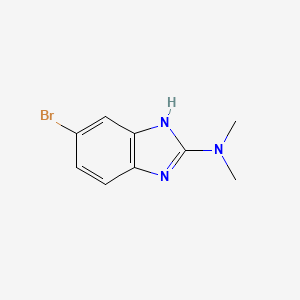
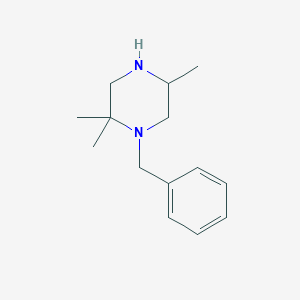
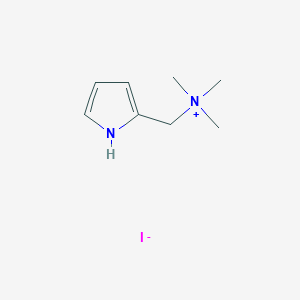
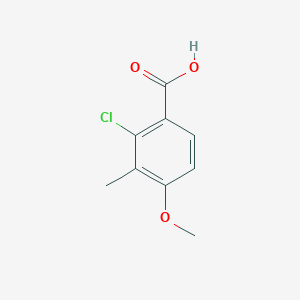
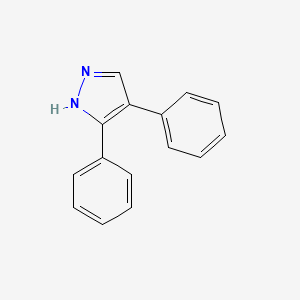
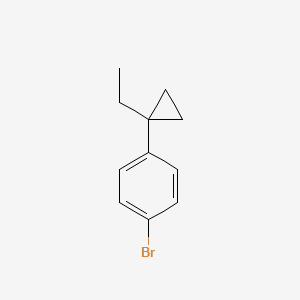
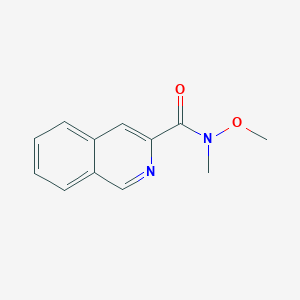
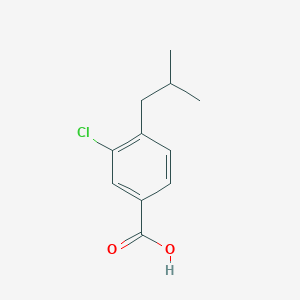
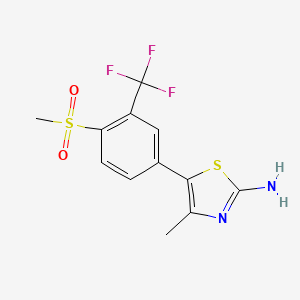
![N-[(1-Cbz-4-piperidyl)methyl]pyridin-4-amine](/img/structure/B8747144.png)
